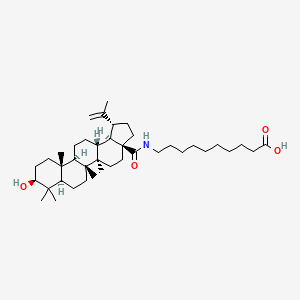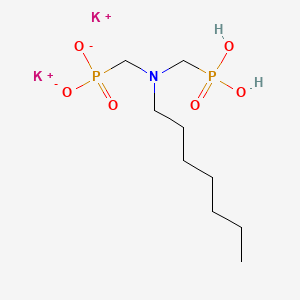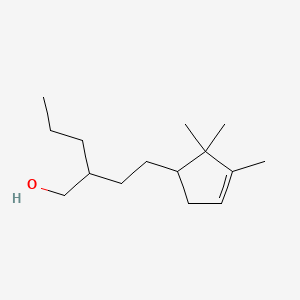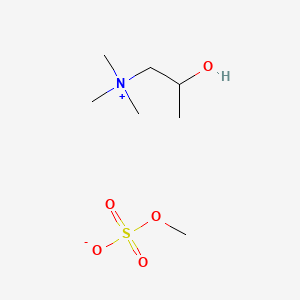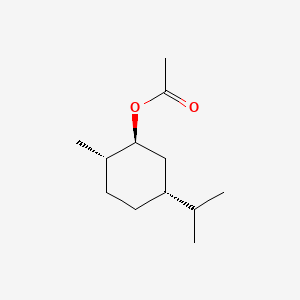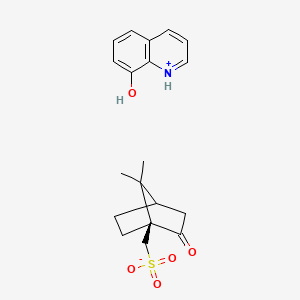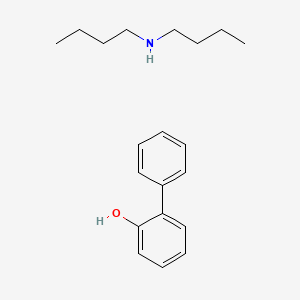
2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine core substituted with two phenyl rings, each bearing a 1,4,5,6-tetrahydro-2-pyrimidinyl group. Its structure suggests potential utility in medicinal chemistry, materials science, and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with substituted benzaldehydes under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity. The use of automated systems and real-time monitoring can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)phenol
- 1,5-Bis(4-(trifluoromethyl)phenyl)-1,4-pentadien-3-one
- 5,6,7,8-Tetrahydro-2,4-bis(trifluoromethyl)pyrido[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 2,4-Bis(4-(1,4,5,6-tetrahydro-2-pyrimidinyl)phenyl)pyrimidine stands out due to its dual pyrimidinyl substitution on the phenyl rings, which may confer unique chemical and biological properties. This structural feature can enhance its binding affinity to specific targets and improve its stability under various conditions.
Propiedades
Número CAS |
160522-89-4 |
|---|---|
Fórmula molecular |
C24H24N6 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2,4-bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C24H24N6/c1-12-25-22(26-13-1)18-5-3-17(4-6-18)21-11-16-29-24(30-21)20-9-7-19(8-10-20)23-27-14-2-15-28-23/h3-11,16H,1-2,12-15H2,(H,25,26)(H,27,28) |
Clave InChI |
JJKWORYCRRZKLS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=NC1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=C(C=C4)C5=NCCCN5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






